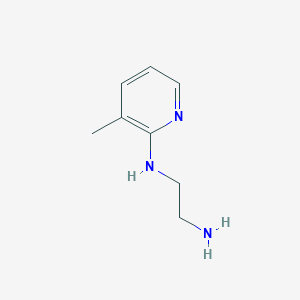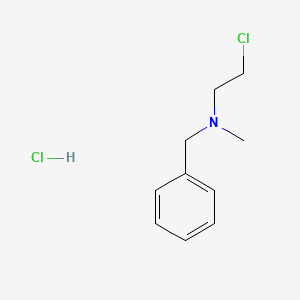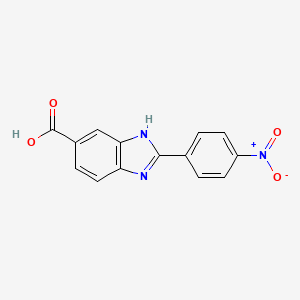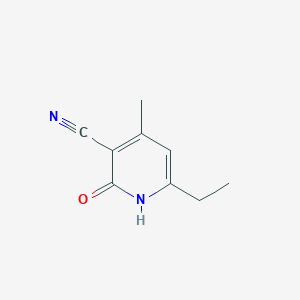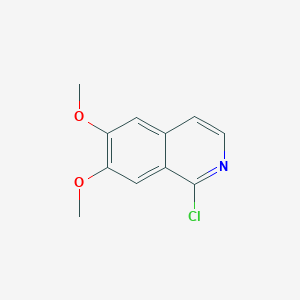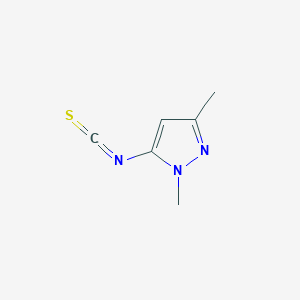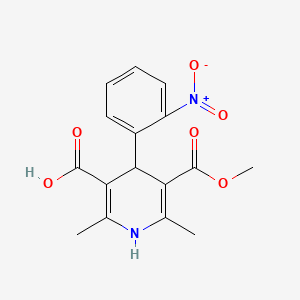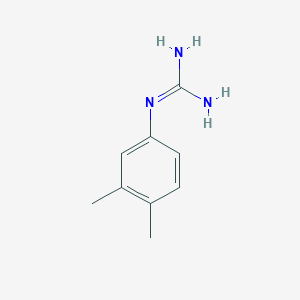
N-(3,4-dimethylphenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3,4-dimethylphenyl)guanidine” is a chemical compound with the molecular formula C9H13N3. It has a molecular weight of 163.22 .
Synthesis Analysis
Guanidines, including “N-(3,4-dimethylphenyl)guanidine”, can be synthesized through various methods. One approach involves the addition of amines to carbodiimides. Other methods utilize thioureas in conjunction with thiophilic metal salts, Mukaiyama’s reagent, coupling reagents, or other activating agents . A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides, and amines has also been reported .Molecular Structure Analysis
The molecular structure of “N-(3,4-dimethylphenyl)guanidine” consists of a guanidine group attached to a 3,4-dimethylphenyl group . Guanidine is a strong organic base that exists primarily as guanidium ions at physiological pH .Chemical Reactions Analysis
Guanidines, including “N-(3,4-dimethylphenyl)guanidine”, can participate in various chemical reactions. They can serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles . Guanidines can also react with different guanidine derivatives .Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of “N-(3,4-dimethylphenyl)guanidine”, focusing on unique applications across different fields:
Pharmaceutical Synthesis
“N-(3,4-dimethylphenyl)guanidine” has been utilized in the synthesis of diverse N,N′-disubstituted guanidines , which are important in pharmaceuticals. A sequential one-pot approach from N-chlorophthalimide, isocyanides, and amines provides efficient access to these guanidines . This methodology has been applied in the preparation of kinase inhibitors and α2-adrenoceptor antagonists .
Organic Chemistry
In organic chemistry, “N-(3,4-dimethylphenyl)guanidine” plays a role in the synthesis of guanidines. For instance, N,N′-bis-Boc-guanidine or N,N′-bis-Cbz-guanidine can be synthesized and then modified with triflic anhydride to introduce a trifluoromethanesulfonyl group . Additionally, Pd-catalyzed cascade reactions involving azides, isonitriles, and amines yield N-sulfonyl-, N-phosphoryl-, and N-acyl-functionalized guanidines .
Biomedical Studies
This compound has also found applications in biomedical studies. It has been used as a guanidylating agent in various literature examples, replacing other agents like N,N′-bis-Boc-thiourea due to its advantageous properties . The indole nucleus, which is part of many bioactive aromatic compounds including “N-(3,4-dimethylphenyl)guanidine”, has shown significant clinical and biological applications .
Wirkmechanismus
Target of Action
N-(3,4-dimethylphenyl)guanidine is a type of guanidine compound . Guanidine compounds have been found to play key roles in various biological functions . They are present in many natural products and pharmaceuticals, serving as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles . .
Mode of Action
Guanidines, in general, are known for their ability to form hydrogen bonds, their planarity, and their high basicity . These characteristics make guanidines versatile for compounds with biological activity. At physiological pH, guanidines will be protonated forming the guanidinium cation . This can often determine the conformation of substituted guanidinium species as well as the interaction with aromatic systems in biological environments such as amino acids and nucleic acid bases .
Biochemical Pathways
Guanidines are known to be involved in various biological processes . They serve as valuable scaffolds in organocatalysis and are precursors for the synthesis of heterocycles .
Result of Action
Guanidines have been found to have diverse biological applications, such as dna minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists .
Action Environment
The nucleophilicity of amines can strongly affect the sequence of substitution and the yield of products, or even limit the achievable substitution pattern .
Zukünftige Richtungen
Guanidines, including “N-(3,4-dimethylphenyl)guanidine”, have a wide range of applications in many fields such as pharmaceutics, organometallic and coordination chemistry, and organic synthesis . Their unique properties and simple synthesis make them useful as synthetic drugs, biocidal agents, catalysts, ligands, and sweeteners . They also serve as a basis for the creation of modern smart materials .
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenyl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-6-3-4-8(5-7(6)2)12-9(10)11/h3-5H,1-2H3,(H4,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTNVAFSMUHIRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C(N)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444626 |
Source


|
| Record name | N-(3,4-dimethylphenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)guanidine | |
CAS RN |
57361-54-3 |
Source


|
| Record name | N-(3,4-dimethylphenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


